

An In-depth Technical Guide to Cyclotetradecyne (C₁₄H₂₄)

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Compound of Interest

Compound Name: Cyclotetradecyne

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Abstract

Cyclotetradecyne (C₁₄H₂₄) is a cyclic alkyne of interest in synthetic and medicinal chemistry due to its unique structural properties conferred by the fourteen-membered ring and the presence of a triple bond. This technical guide provides a comprehensive overview of the molecular and physical properties of **cyclotetradecyne**, alongside detailed, generalized experimental protocols for its synthesis and characterization. While specific experimental data for **cyclotetradecyne** is limited in publicly available literature, this document compiles known information and provides estimated values based on related compounds and spectroscopic principles. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of medium-ring cycloalkynes.

Molecular and Physical Properties

Cyclotetradecyne is a non-polar hydrocarbon with the molecular formula C₁₄H₂₄. The presence of the strained triple bond within the fourteen-membered ring imparts distinct chemical reactivity. A summary of its key molecular and physical properties is presented in Table 1. It is important to note that while some properties have been computationally predicted or are available from databases, specific experimental values for properties such as melting and boiling points are not readily available. For comparative purposes, data for the saturated analogue, cyclotetradecane, are included where available.

Table 1: Molecular and Physical Properties of **Cyclotetradecyne** (C₁₄H₂₄)

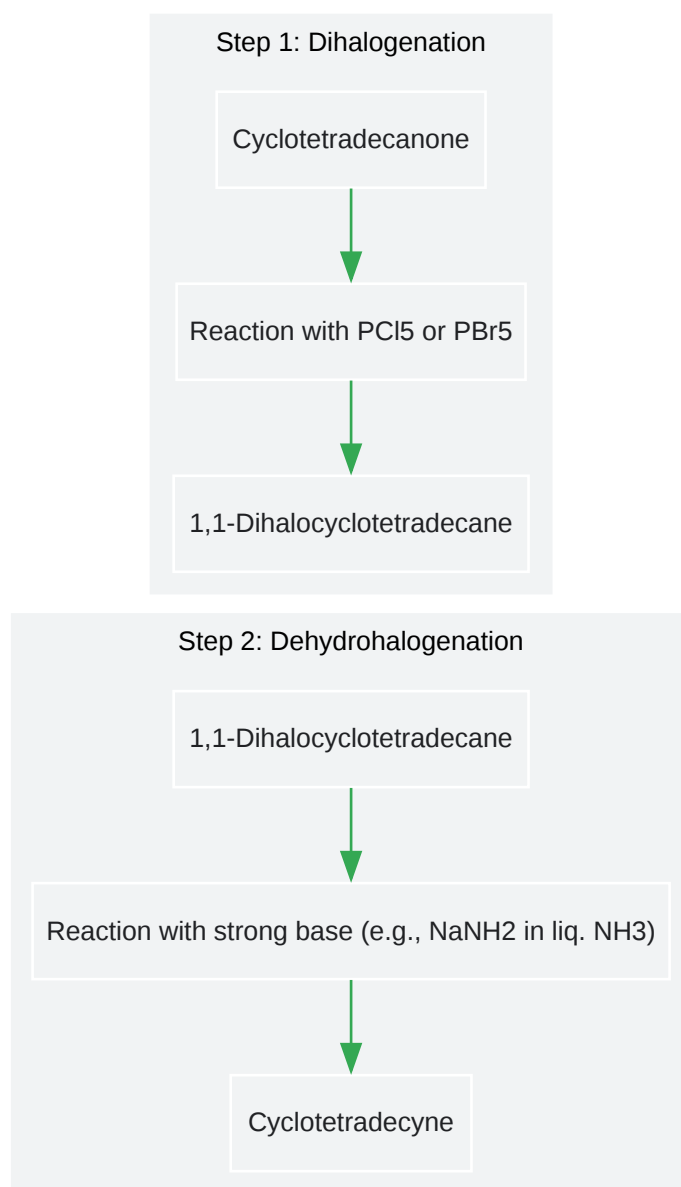
Property	Value	Source/Comment
IUPAC Name	cyclotetradecyne	PubChem[1]
Molecular Formula	C ₁₄ H ₂₄	PubChem[1]
Molecular Weight	192.34 g/mol	PubChem[1]
Exact Mass	192.187800766 Da	PubChem[1]
CAS Number	6568-37-2	PubChem[1]
Melting Point	Not available	Data for Cyclotetradecane: 54-55 °C
Boiling Point	Not available	Data for Cyclotetradecane: 131 °C at 11 Torr
Density	Not available	
Solubility	Soluble in non-polar organic solvents.	Based on general principles of "like dissolves like".

Synthesis of Cyclotetradecyne

While a specific, detailed protocol for the synthesis of **cyclotetradecyne** is not widely published, a general and plausible approach involves the dehydrohalogenation of a suitable dihalogenated cyclotetradecane precursor. This method is a common strategy for the formation of alkynes.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from cyclotetradecanone, as illustrated in the workflow diagram below.



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Caption: Proposed two-step synthesis of **Cyclotetradecyne** from Cyclotetradecanone.

Experimental Protocol (General)

Step 1: Synthesis of 1,1-Dichlorocyclotetradecane

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place cyclotetradecanone.

- Slowly add a stoichiometric equivalent of phosphorus pentachloride (PCl_5).
- The reaction is typically exothermic and should be controlled by cooling in an ice bath.
- After the initial reaction subsides, gently heat the mixture to reflux for 2-3 hours to ensure complete reaction.
- After cooling to room temperature, pour the reaction mixture onto crushed ice to decompose the excess PCl_5 .
- Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,1-dichlorocyclotetradecane.
- Purify the product by vacuum distillation or column chromatography.

Step 2: Synthesis of **Cyclotetradecyne**

- Set up a three-necked flask with a dry ice/acetone condenser, a gas inlet, and a mechanical stirrer.
- Introduce liquid ammonia into the flask and add a catalytic amount of ferric nitrate.
- Slowly add small pieces of sodium metal until a persistent blue color is observed, indicating the formation of sodium amide (NaNH_2).
- Dissolve the 1,1-dichlorocyclotetradecane from Step 1 in a minimal amount of anhydrous diethyl ether or THF.
- Add the solution of the dihalide dropwise to the sodium amide suspension in liquid ammonia.
- Allow the reaction to stir for several hours at the temperature of liquid ammonia.
- After the reaction is complete, cautiously quench the excess sodium amide by the slow addition of ammonium chloride.

- Allow the ammonia to evaporate overnight in a fume hood.
- Add water to the residue and extract the product with diethyl ether.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- After filtration, remove the solvent under reduced pressure.
- Purify the resulting **cyclotetradecyne** by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of **cyclotetradecyne**. While experimental spectra are not readily available, the expected characteristic signals are summarized below based on general spectroscopic principles for cycloalkynes.

Table 2: Predicted Spectroscopic Data for **Cyclotetradecyne** (C₁₄H₂₄)

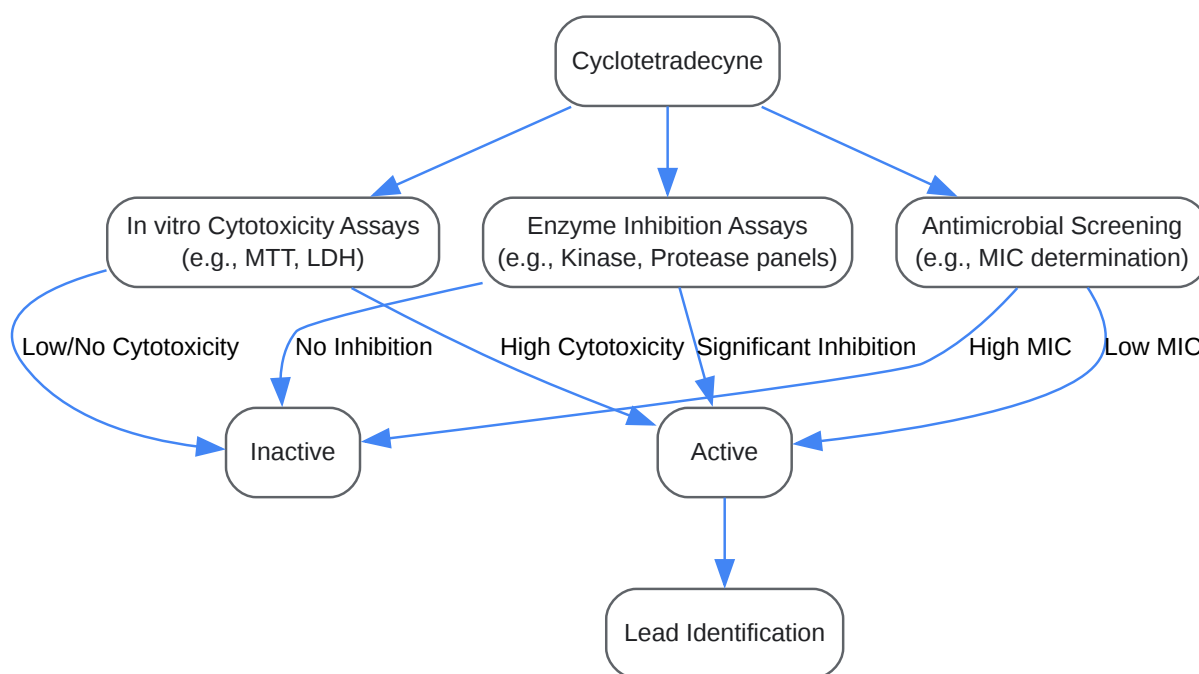
Technique	Expected Observations
^1H NMR	A complex multiplet in the region of δ 1.2-2.2 ppm corresponding to the methylene protons of the cycloalkane ring. Protons adjacent to the alkyne (propargylic) may show a downfield shift to around δ 2.1-2.4 ppm.
^{13}C NMR	Alkyne carbons are expected in the region of δ 80-100 ppm. Methylene carbons of the ring would appear in the range of δ 20-40 ppm.
IR Spectroscopy	A weak $\text{C}\equiv\text{C}$ stretch is expected around 2100-2260 cm^{-1} . Strong C-H stretching bands from the methylene groups will be present in the 2850-2960 cm^{-1} region.
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ should be observed at $m/z = 192$. Fragmentation would likely involve the loss of successive ethylene units ($m/z = 28$) or other small alkyl fragments.

Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activity or signaling pathway interactions of **cyclotetradecyne**. The cytotoxicity, antimicrobial, or enzyme inhibition properties of this compound have not been reported. The rigid, strained nature of the cycloalkyne moiety suggests potential for interaction with biological macromolecules, and this remains an open area for future research.

Proposed Research Workflow for Biological Activity Screening

For researchers interested in exploring the biological potential of **cyclotetradecyne**, a general screening workflow is proposed.



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Caption: A general workflow for the initial biological screening of **Cyclotetradecyne**.

Conclusion

Cyclotetradecyne (C₁₄H₂₄) represents an intriguing molecular scaffold with potential applications in various fields of chemistry. This guide has consolidated the available molecular property data and presented a plausible, generalized synthetic route and expected spectroscopic characteristics. The absence of experimental data on its physical properties and biological activities highlights a significant knowledge gap and underscores the opportunity for further research into this and related medium-ring cycloalkynes. The provided protocols and predictive data serve as a valuable starting point for scientists and researchers aiming to synthesize, characterize, and explore the potential of **cyclotetradecyne**.

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References

- 1. english.gyig.cas.cn [english.gyig.cas.cn]
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